![molecular formula C9H10N2O2 B3170953 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid CAS No. 946386-72-7](/img/structure/B3170953.png)
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is a chemical compound with the molecular formula C21H18N2O2 . It is mainly used as a reagent for organic synthesis .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid derivatives has been reported in the literature . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is characterized by a tetrahydroquinoxaline core with a carboxylic acid group at the 5-position . The structure is further elaborated with various substituents, which can significantly influence its biological activity .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid are primarily associated with its synthesis. The benzylamine is cyclized to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety to form the tetrahydroquinoxaline core .Scientific Research Applications
Medicine and Pharmacology
Quinoxaline, a class of N-heterocyclic compounds, is a crucial biological agent with broad-spectrum applications in the fields of medicine and pharmacology . It exhibits several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Anticancer Applications
Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporating the sulfonamide group into their chemical framework .
Anti-Inflammatory Applications
Quinoxaline sulfonamide derivatives have shown significant anti-inflammatory action . This makes them potential candidates for developing advanced therapeutic agents against a wide variety of diseases.
Antimicrobial Applications
Quinoxalines have been found to exhibit antimicrobial properties . This makes them an essential moiety to treat infectious diseases.
Neuropharmacological Applications
Quinoxaline sulfonamide derivatives have shown neuropharmacological activities . This suggests that they could be established as lead compounds for developing drugs to treat neurological disorders.
Antileishmanial Applications
Quinoxaline sulfonamide derivatives have shown antileishmanial activities . This suggests their potential use in the treatment of leishmaniasis, a parasitic disease.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is a versatile building block used in the synthesis of complex compounds with a wide range of applications . .
Mode of Action
It’s known to be a useful reagent in research chemicals .
Biochemical Pathways
Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to inhibit the programmed cell death-1 (pd-1)/programmed cell death-ligand 1 (pd-l1) immune checkpoint pathway .
Result of Action
It’s known to be a versatile building block in the synthesis of complex compounds .
Future Directions
The future directions for research on 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid and its derivatives are promising. They are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies . Further optimization of these compounds could lead to potent inhibitors against the PD-1/PD-L1 PPI .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10-11H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMIRPFVFHLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC=C2N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240739 | |
Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid | |
CAS RN |
946386-72-7 | |
Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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